molecular formula C26H25BrN2 B14214680 1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-74-7

1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-

Cat. No.: B14214680
CAS No.: 827015-74-7
M. Wt: 445.4 g/mol
InChI Key: IZIPWJWDTMXAPG-UHFFFAOYSA-N
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Description

1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group attached to a piperidine ring, which is further connected to the indole core. The presence of these functional groups makes it a valuable molecule for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and cellular signaling . The bromophenyl-piperidine moiety may enhance its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl-piperidine moiety enhances its potential as a bioactive compound, making it a valuable molecule for various research applications.

Properties

CAS No.

827015-74-7

Molecular Formula

C26H25BrN2

Molecular Weight

445.4 g/mol

IUPAC Name

3-[[4-(3-bromophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole

InChI

InChI=1S/C26H25BrN2/c27-22-10-6-9-21(17-22)19-13-15-29(16-14-19)18-24-23-11-4-5-12-25(23)28-26(24)20-7-2-1-3-8-20/h1-12,17,19,28H,13-16,18H2

InChI Key

IZIPWJWDTMXAPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)Br)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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